molecular formula C19H22N2O2 B2914700 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide CAS No. 2034298-61-6

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide

Cat. No. B2914700
CAS RN: 2034298-61-6
M. Wt: 310.397
InChI Key: HOCMJIOXSDSBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-1189 belongs to the class of isonicotinamide derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has been extensively studied for its potential therapeutic applications. One of the most significant areas of research is its anti-inflammatory properties. 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages and microglia. These findings suggest that 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide may be a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
In addition to its anti-inflammatory properties, 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has also been found to possess anti-cancer effects. Studies have shown that 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells. These findings suggest that 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide may be a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide involves the inhibition of various signaling pathways, including the NF-κB and MAPK signaling pathways. 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide also inhibits the activation of MAPK, which is involved in the regulation of cell growth and proliferation. These findings suggest that 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide may modulate various cellular processes and signaling pathways, leading to its diverse biological activities.
Biochemical and Physiological Effects:
2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has been found to possess various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has also been found to possess neuroprotective effects. Studies have shown that 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide protects neurons from oxidative stress and inflammation-induced damage. 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for research. 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide in lab experiments. 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has poor solubility in water, which may limit its use in certain assays. In addition, 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide research. One area of research is the development of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is the development of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide as a potential therapeutic agent for the treatment of cancer. Further studies are also needed to determine the safety and efficacy of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide in human clinical trials. Additionally, the development of novel formulations of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide with improved solubility may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide involves the reaction of 2,6-dimethylisonicotinic acid with cyclopentyl chloroformate and 2,6-dimethylaniline in the presence of triethylamine. The reaction yields 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide as a white solid with a purity of over 99%. The synthesis method is relatively simple and cost-effective, making 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide a promising candidate for further research.

properties

IUPAC Name

2-cyclopentyloxy-N-(2,6-dimethylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-6-5-7-14(2)18(13)21-19(22)15-10-11-20-17(12-15)23-16-8-3-4-9-16/h5-7,10-12,16H,3-4,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCMJIOXSDSBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide

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